Cas no 1466946-20-2 (3-(aminomethyl)-3-(3,5-dimethylphenyl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(3,5-dimethylphenyl)cyclobutan-1-ol is a versatile cyclobutane derivative featuring both an aminomethyl and a hydroxyl functional group, along with a 3,5-dimethylphenyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple functional groups allows for selective modifications, enabling the development of complex molecules with tailored properties. The rigid cyclobutane ring enhances stereochemical control, while the aromatic dimethyl group contributes to lipophilicity, influencing solubility and binding interactions. Its well-defined stereochemistry and synthetic flexibility make it suitable for applications in medicinal chemistry, particularly in the design of bioactive compounds. The compound is typically handled under controlled conditions due to its reactive amine and alcohol moieties.
3-(aminomethyl)-3-(3,5-dimethylphenyl)cyclobutan-1-ol structure
1466946-20-2 structure
Product Name:3-(aminomethyl)-3-(3,5-dimethylphenyl)cyclobutan-1-ol
CAS No:1466946-20-2
MF:C13H19NO
MW:205.296063661575
CID:6039678
PubChem ID:65987833
Update Time:2025-06-08

3-(aminomethyl)-3-(3,5-dimethylphenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-3-(3,5-dimethylphenyl)cyclobutan-1-ol
    • AKOS015329900
    • 1466946-20-2
    • EN300-1829690
    • Inchi: 1S/C13H19NO/c1-9-3-10(2)5-11(4-9)13(8-14)6-12(15)7-13/h3-5,12,15H,6-8,14H2,1-2H3
    • InChI Key: LIZMBCSBEIHVMJ-UHFFFAOYSA-N
    • SMILES: OC1CC(C2C=C(C)C=C(C)C=2)(CN)C1

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2Ų

3-(aminomethyl)-3-(3,5-dimethylphenyl)cyclobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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